molecular formula C14H21NO2S B11174718 2-methoxy-4-(methylsulfanyl)-N-(pentan-3-yl)benzamide

2-methoxy-4-(methylsulfanyl)-N-(pentan-3-yl)benzamide

Cat. No.: B11174718
M. Wt: 267.39 g/mol
InChI Key: YEWKWHMZKNWPGR-UHFFFAOYSA-N
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Description

2-methoxy-4-(methylsulfanyl)-N-(pentan-3-yl)benzamide is an organic compound with a complex structure that includes a methoxy group, a methylsulfanyl group, and a pentan-3-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(methylsulfanyl)-N-(pentan-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction using a thiol reagent.

    Attachment of the Pentan-3-yl Group: The pentan-3-yl group can be introduced via alkylation using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(methylsulfanyl)-N-(pentan-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-methoxy-4-(methylsulfanyl)-N-(pentan-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(methylsulfanyl)benzamide: Lacks the pentan-3-yl group.

    4-(methylsulfanyl)-N-(pentan-3-yl)benzamide: Lacks the methoxy group.

    2-methoxy-N-(pentan-3-yl)benzamide: Lacks the methylsulfanyl group.

Uniqueness

2-methoxy-4-(methylsulfanyl)-N-(pentan-3-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the methoxy, methylsulfanyl, and pentan-3-yl groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

2-methoxy-4-methylsulfanyl-N-pentan-3-ylbenzamide

InChI

InChI=1S/C14H21NO2S/c1-5-10(6-2)15-14(16)12-8-7-11(18-4)9-13(12)17-3/h7-10H,5-6H2,1-4H3,(H,15,16)

InChI Key

YEWKWHMZKNWPGR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1=C(C=C(C=C1)SC)OC

Origin of Product

United States

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